![molecular formula C35H33N3O3 B2679114 (E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile CAS No. 730949-16-3](/img/structure/B2679114.png)
(E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile
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Description
(E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C35H33N3O3 and its molecular weight is 543.667. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Central Nervous System Activity
A study explored the synthesis of a new series of benzhydryloxyalkylpiperazines, noting their unexpected non-amphetaminic psychoanaleptic properties. Structure-activity relationship studies highlighted the influence of substituents on the phenyl rings, indicating no significant correlation between atropinic or antihistaminic effects and psychoanaleptic properties (Buzas, Champagnac, Dehnel, Lavielle, & Pommier, 1980).
Antimicrobial Activity
Research on new pyridine derivatives, including benzhydrylpiperazine compounds, demonstrated variable and modest antimicrobial activity against selected bacterial and fungal strains. This study underscores the potential for benzhydrylpiperazine derivatives in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Serotonergic Agent Potential
A study on the binding affinity of phenylpiperazines and benzoylpiperazines to central serotonin (5-HT) sites revealed that certain phenylpiperazine derivatives exhibit nanomolar affinities for 5-HT1 sites, suggesting their potential as novel and selective 5-HT1 agonists (Lyon, Titeler, Mckenney, Magee, & Glennon, 1986).
Antitumor and Tyrosine Kinase Inhibition
The crystal structure and in vitro anti-proliferative profile of a benzhydrylpiperazine derivative against several cancer cell lines were investigated, revealing strong and selective cytotoxic potency. The derivative also exhibited promising inhibition efficacy against EGFR and VEGFR-2 kinases, suggesting its potential in cancer therapy (El-Agrody et al., 2022).
Differentiation of Isomeric Piperazines
A study differentiated methylenedioxybenzylpiperazines (MDBPs) and methoxymethylbenzylpiperazines (MMBPs) using gas chromatography coupled with infrared detection (GC-IRD), highlighting the method's effectiveness in structural differentiation for forensic and pharmaceutical analysis (Abdel-Hay, Awad, Deruiter, & Clark, 2011).
properties
IUPAC Name |
(E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33N3O3/c1-40-33-24-28(17-18-32(33)41-26-27-11-5-2-6-12-27)23-31(25-36)35(39)38-21-19-37(20-22-38)34(29-13-7-3-8-14-29)30-15-9-4-10-16-30/h2-18,23-24,34H,19-22,26H2,1H3/b31-23+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPHCLYNMDXGTM-UQRQXUALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
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